molecular formula C13H17N3O2S2 B11170241 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide

Cat. No.: B11170241
M. Wt: 311.4 g/mol
InChI Key: TVWTUZGYYYLLSW-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the thiadiazole ring in the structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of deubiquitinases, leading to the accumulation of ubiquitinated proteins and subsequent cell death in cancer cells. The sulfonamide group can also interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N’-[(3-ethylisoxazol-5-yl)methyl]urea
  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide stands out due to its unique combination of the thiadiazole ring and the sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to inhibit specific enzymes and pathways also differentiates it from other similar compounds.

Properties

Molecular Formula

C13H17N3O2S2

Molecular Weight

311.4 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C13H17N3O2S2/c1-13(2,3)11-14-15-12(19-11)16-20(17,18)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16)

InChI Key

TVWTUZGYYYLLSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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